Methyl 3-hydroxy-2,2-dimethoxy-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxy-2,2-dimethoxy-3-phenylpropanoate is an organic compound with the molecular formula C12H16O5 It is a derivative of propanoic acid and features a phenyl group, two methoxy groups, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-2,2-dimethoxy-3-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with methanol in the presence of an acid catalyst to form this compound . The reaction typically requires controlled temperatures and specific reaction times to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-hydroxy-2,2-dimethoxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted esters .
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxy-2,2-dimethoxy-3-phenylpropanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 3-hydroxy-2,2-dimethoxy-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate
- Methyl 3-oxo-3-phenylpropanoate
- Methyl 2-hydroxy-2-phenylpropanoate
Uniqueness
Methyl 3-hydroxy-2,2-dimethoxy-3-phenylpropanoate is unique due to the presence of two methoxy groups, which significantly influence its chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
67498-15-1 |
---|---|
Molekularformel |
C12H16O5 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
methyl 3-hydroxy-2,2-dimethoxy-3-phenylpropanoate |
InChI |
InChI=1S/C12H16O5/c1-15-11(14)12(16-2,17-3)10(13)9-7-5-4-6-8-9/h4-8,10,13H,1-3H3 |
InChI-Schlüssel |
NAKODYMBTIUVFS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(C1=CC=CC=C1)O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.